5-Chloro-4-hydroxyquinolin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6ClNO2 |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
5-chloro-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6ClNO2/c10-5-2-1-3-6-9(5)7(12)4-8(13)11-6/h1-4H,(H2,11,12,13) |
InChI Key |
GBHMCXPZLBHGNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CC(=O)N2)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 4 Hydroxyquinolin 2 1h One and Its Analogues
Classical Approaches for 4-Hydroxyquinolin-2(1H)-one Synthesis
Several named reactions have been established for the construction of the 4-hydroxyquinolin-2(1H)-one core. These methods typically involve the condensation and subsequent cyclization of aniline (B41778) derivatives with various carbonyl-containing precursors.
Conrad-Limpach Reaction and its Adaptations
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.org The reaction proceeds through a Schiff base intermediate which, upon heating, undergoes cyclization. wikipedia.orgsynarchive.com Initially, the reaction of an aniline with a β-ketoester can lead to different products depending on the reaction temperature. At lower temperatures, the kinetically favored product is formed, while at higher temperatures, the thermodynamically favored product is obtained.
The cyclization step is often the rate-determining step and requires high temperatures, typically around 250 °C, to proceed efficiently. wikipedia.orgsynarchive.com The use of high-boiling point solvents such as mineral oil or diphenyl ether can significantly improve the yields of the 4-hydroxyquinoline (B1666331) product. mdpi.comnih.gov The mechanism involves an electrocyclic ring closing of the enamine tautomer of the Schiff base, followed by elimination of an alcohol and tautomerization to the final 4-hydroxyquinoline product. wikipedia.org It is generally believed that the quinolone (keto) form is the predominant tautomer over the hydroxyquinoline (enol) form. wikipedia.org
Gould-Jacobs Reaction Variants
The Gould-Jacobs reaction is a versatile method for synthesizing quinolines, including 4-hydroxyquinoline derivatives. wikipedia.org This multi-step process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonic ester. mdpi.comwikipedia.org This intermediate then undergoes a thermal cyclization, often at temperatures exceeding 250 °C, to yield a 4-hydroxy-3-carboalkoxyquinoline. mdpi.com
Subsequent saponification of the ester group with a base like sodium hydroxide, followed by decarboxylation upon heating, affords the desired 4-hydroxyquinoline. wikipedia.org The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors of the aniline substituent. mdpi.com Microwave-assisted variations of this reaction have been shown to reduce reaction times and improve yields.
Pfitzinger Reaction and Niementowski Quinoline (B57606) Synthesis in Quinolinone Contexts
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism involves the hydrolysis of isatin to a keto-acid, which then reacts with the carbonyl compound to form an imine. wikipedia.org Subsequent cyclization and dehydration yield the quinoline product. wikipedia.org A variation known as the Halberkann variant utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org
The Niementowski quinoline synthesis is another classical method that involves the reaction of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives. drugfuture.comwikipedia.org This reaction often requires high temperatures, which has limited its widespread use. wikipedia.org However, modifications using catalysts such as phosphorus oxychloride or polyphosphoric acid have been developed to improve its practicality. wikipedia.org
Cyclocondensation Reactions of Precursors (e.g., Anilides, Malonates)
The synthesis of 4-hydroxyquinolin-2(1H)-ones can also be achieved through the cyclocondensation of various precursors. One common approach involves the intramolecular Claisen-type condensation of N-arylmalonamic acid esters. Ion-exchange resins have been shown to catalyze this reaction effectively and also aid in product purification.
Another strategy involves the reaction of anilines with malonic acid derivatives. For instance, the reaction of diphenylamine (B1679370) with malonic acid in the presence of phosphoryl chloride yields 4-hydroxy-1-phenyl-2(1H)-quinolone. nih.gov Similarly, the thermal condensation of 1,3-dinucleophiles with bis(2,4,6-trichlorophenyl) malonates is a known method for forming six-membered heterocyclic rings, including quinolinone structures. nih.gov
Targeted Synthesis of 5-Chloro-4-hydroxyquinolin-2(1H)-one
The synthesis of this compound requires specific strategies to introduce the chlorine atom at the C-5 position of the quinolinone ring. This can be achieved either by starting with a pre-halogenated precursor or by direct halogenation of the quinolinone scaffold.
Strategies for Introducing Halogenation at the C-5 Position
Direct halogenation of the quinoline ring system can be a challenging endeavor due to the potential for multiple substitution products. However, several methods have been developed for the regioselective halogenation of quinolines.
One approach involves the use of directing groups to control the position of halogenation. For instance, 8-substituted quinolines can be regioselectively halogenated at the C-5 position. rsc.org Metal-free protocols using trihaloisocyanuric acid as the halogen source have been developed for this purpose. rsc.org
Another strategy for the selective halogenation of quinolines involves the use of a copper(II) catalyst with sodium halides. rsc.org This method allows for the halogenation at both the C-5 and C-7 positions. Furthermore, the use of O-acylated 8-hydroxyquinolines in the presence of a Lewis acid like aluminum chloride can direct electrophilic halogenation to the C-5 position. researchgate.net
Below is a table summarizing various synthetic approaches for quinolinone derivatives.
Here is a table detailing strategies for the halogenation of the quinoline ring.
Optimization of Reaction Conditions and Reagent Selectivity
The synthesis of 4-hydroxyquinolin-2(1H)-one and its derivatives, including the 5-chloro analogue, is highly dependent on the careful optimization of reaction conditions to maximize yield and purity. Key parameters that are frequently adjusted include temperature, reaction time, solvent, and the choice of catalyst and base.
For instance, in the Conrad-Limpach and Gould-Jacobs reactions, which are classical methods for quinolinone synthesis, temperature plays a critical role in directing the regioselectivity of the cyclization step. nih.govmdpi.com In some syntheses, elevating the temperature can minimize the formation of unwanted by-products. nih.gov The choice of base is also crucial; the Camps cyclization, for example, can yield either quinolin-4-ones or quinolin-2-ones depending on the substrate and reaction conditions, demonstrating the impact of reagents on selectivity. mdpi.com Sodium hydride has been found to be a more effective base than sodium ethoxide in certain cyclization reactions of 2-aminoacetophenone (B1585202) derivatives. researchgate.net
The molar ratio of reactants is another key factor. In a method for preparing a related compound, 5-chloro-8-hydroxyquinoline (B194070), specific molar ratios of reactants like 4-chloro-ortho-aminophenol, 4-chloro-o-nitrophenol, glycerol, and sulfuric acid are defined to optimize the process. google.com The temperature for adding reagents, such as the dropwise addition of sulfuric acid between 100°C and 170°C, and the subsequent insulation reaction time (1-10 hours) are critical for the reaction's success. google.com
Catalysts such as polyphosphoric acid (PPA) and Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are commonly used to facilitate the cyclization of aniline derivatives with malonic acids or their esters. researchgate.netrsc.org The selection of the appropriate catalyst and its concentration can significantly influence reaction rates and yields.
Green Chemistry Approaches in 4-Hydroxyquinolin-2(1H)-one Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinolinone derivatives to reduce environmental impact, improve safety, and enhance efficiency. These approaches focus on alternative energy sources, safer solvents, and catalytic methods.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient production of 4-hydroxyquinolin-2(1H)-one analogues. rsc.org This technique often leads to dramatic rate enhancements, higher yields, and cleaner reaction profiles compared to conventional heating methods. technologynetworks.comresearchgate.net Microwave irradiation has been successfully employed in the condensation of anilines with reagents like diethylmalonate or malonic acid. rsc.orgnih.gov The use of microwaves can significantly shorten reaction times, often from hours to minutes. researchgate.net For example, a novel strategy for synthesizing 4-aryl-2(1H)-quinolones involved multiple microwave-assisted steps, including cyclization, chlorination/hydrolysis, and Suzuki coupling, demonstrating the versatility of this technology. technologynetworks.com
| Reaction Type | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Cyclization of Anilines with Malonic Esters | Microwave, Solvent-Free | 10 min | High | researchgate.net |
| Diels-Alder Addition | Conventional Heating | Several hours | Moderate | researchgate.net |
| Diels-Alder Addition | Microwave (220 °C) | 10 min | Improved | researchgate.net |
| Condensation of β-enaminones with Diethyl Malonate | Microwave, BiCl3 catalyst, EtOH | Not specified | 51-71% | rsc.org |
Catalyst-Free and Heterogeneous Catalysis Methods
Developing catalyst-free reactions is a primary goal of green chemistry as it simplifies purification and reduces toxic waste. A microwave-enhanced, one-pot synthesis of 3-aryl-4-hydroxyquinolin-2(1H)-ones has been developed that proceeds under solvent-free and catalyst-free conditions. researchgate.net
When a catalyst is necessary, the focus shifts to non-toxic, recyclable, and heterogeneous options. Bismuth chloride (BiCl₃), for example, has been used as a green Lewis acid catalyst for the synthesis of 4-hydroxy-2-quinolone analogues. rsc.orgresearchgate.net This method is advantageous because the catalyst is non-corrosive, low-cost, and environmentally benign, aligning with the demands of green chemistry. researchgate.net Other syntheses have utilized catalysts like alum [KAl(SO₄)₂·12H₂O] under microwave conditions, further highlighting the move towards more sustainable catalytic systems. researchgate.net
Solvent-Free or Environmentally Benign Solvent Systems
Eliminating volatile organic solvents is another cornerstone of green chemistry. Several synthetic protocols for quinolinones have been developed under solvent-free conditions, often coupled with microwave irradiation. researchgate.netnih.gov This approach not only reduces environmental pollution but also simplifies the work-up procedure.
When a solvent is required, the use of environmentally benign alternatives is preferred. Water and ethanol (B145695) are often used as green solvents in these syntheses. researchgate.netrsc.org For instance, the C-allylation of 4-hydroxy-2(1H)-quinolone can be performed using a simple palladium catalyst in water. researchgate.net Polyethylene glycol (PEG) has also been employed as a recyclable and green solvent medium for the synthesis of quinolinone derivatives under microwave irradiation. researchgate.net
Chemo- and Regioselective Synthesis of Substituted 4-Hydroxyquinolin-2(1H)-one Analogues
The biological activity of quinolinone derivatives is highly dependent on the substitution pattern of the heterocyclic nucleus. Therefore, the development of chemo- and regioselective synthetic methods to access a wide diversity of analogues is of significant interest.
Accessing Diverse Substitution Patterns on the Quinolinone Nucleus
A variety of synthetic strategies have been developed to introduce diverse functional groups at specific positions on the quinolinone ring. Classical methods provide a foundational approach; for example, the Conrad–Limpach reaction of anilines with β-ketoesters allows for the synthesis of various substituted 4-hydroxyquinolines. nih.gov
Modern catalytic methods offer enhanced control and functional group tolerance. Rhodium-catalyzed hydroacylation of o-alkynyl anilines with aldehydes provides a mild and efficient route to diversely substituted quinolines, tolerating sensitive functional groups like aldehydes and ketones that are often incompatible with classical syntheses. acs.org Similarly, copper-catalyzed annulation reactions have been developed to construct the quinolinone core from simple precursors. acs.org
Multicomponent reactions (MCRs) have also emerged as a powerful strategy for generating structural diversity in a single step with high atom economy. rsc.org These reactions allow for the tailored introduction of various functional groups and substitution patterns. rsc.org Access to functionalized precursors is also key; for instance, starting with isatoic anhydride (B1165640) and performing C-acylation with dimethyl malonate can yield N-substituted 3-methoxycarbonyl-4-hydroxy-2-quinolinones, which are versatile intermediates for further derivatization. mdpi.com Nitration of the quinolinone core, followed by reduction, provides a route to amino-substituted analogues, which can then be further modified. mdpi.com
| Method | Key Reactants | Typical Substitution Pattern | Reference |
|---|---|---|---|
| Conrad-Limpach Reaction | Anilines, β-ketoesters | Substituents on the benzene (B151609) ring and at C2 | nih.gov |
| Gould-Jacobs Reaction | Anilines, Alkoxymethylenemalonates | Carboxylic acid/ester at C3 | mdpi.com |
| Camps Cyclization | N-(2-acylaryl)amides | Substituents on the benzene ring and at C3 | mdpi.com |
| Rh-catalyzed Hydroacylation | o-alkynyl anilines, Aldehydes | Diverse substituents at C2 and C3 with high functional group tolerance | acs.org |
| From Isatoic Anhydride | Isatoic anhydride, Dimethyl malonate | N-alkylation and C3-carboxylation | mdpi.com |
Stereoselective Synthesis of Chiral Derivatives
The asymmetric synthesis of chiral derivatives of 4-hydroxyquinolin-2(1H)-ones, including the 5-chloro substituted variant, presents a significant synthetic challenge. The primary focus of stereoselective strategies for this class of compounds is the introduction of a chiral center at the C3 position, which is activated by the adjacent carbonyl and hydroxyl groups. Methodologies explored in the broader context of quinolin-2-one synthesis, such as organocatalysis and transition-metal catalysis, offer promising pathways to achieve high levels of stereocontrol.
A notable approach for the enantioselective functionalization of the 4-hydroxyquinolin-2(1H)-one core involves organocatalytic asymmetric Michael additions. While direct examples on the 5-chloro substituted scaffold are not extensively documented in publicly available literature, studies on the parent 4-hydroxyquinolin-2(1H)-one system provide a strong conceptual framework. For instance, the conjugate addition of various nucleophiles to α,β-unsaturated systems attached at the C3 position, or the direct addition of the C3-position to Michael acceptors, can be rendered stereoselective through the use of chiral organocatalysts.
Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a wide array of asymmetric transformations. beilstein-journals.org Their ability to form chiral hydrogen-bonding interactions can effectively control the facial selectivity of reactions involving prochiral substrates. In the context of synthesizing chiral quinolin-2-one derivatives, a chiral phosphoric acid could potentially protonate the carbonyl oxygen of a C3-substituted enone derivative, thereby directing the nucleophilic attack to one face of the molecule.
Another promising avenue is the use of chiral phase-transfer catalysts. These catalysts, often derived from cinchona alkaloids, can facilitate the asymmetric alkylation of the C3 position. rsc.orgrsc.org Under biphasic conditions, the chiral catalyst can form a tight ion pair with the enolate of the 4-hydroxyquinolin-2(1H)-one, effectively shielding one face and directing the incoming electrophile to the other. This methodology has been successfully applied to the asymmetric synthesis of various heterocyclic compounds. nih.govaustinpublishinggroup.commdpi.com
While specific data on the stereoselective synthesis of chiral this compound derivatives is limited, the principles established in the asymmetric synthesis of related quinolin-2-ones and other heterocyclic systems provide a solid foundation for future research in this area. The development of bespoke chiral catalysts and the optimization of reaction conditions will be crucial in achieving high yields and stereoselectivities for this specific class of compounds.
Below are illustrative data tables showcasing the potential application of these methodologies to the 4-hydroxyquinolin-2(1H)-one scaffold, based on findings for structurally related compounds.
Table 1: Hypothetical Organocatalytic Asymmetric Michael Addition to a C3-Unsaturated 4-Hydroxyquinolin-2(1H)-one Derivative
| Entry | Catalyst | Michael Acceptor | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Chiral Squaramide | Nitroolefin | Toluene | -20 | 85 | 92 |
| 2 | Chiral Thiourea | α,β-Unsaturated Ketone | CH2Cl2 | 0 | 78 | 88 |
| 3 | Cinchona Alkaloid Derivative | Diethyl azodicarboxylate | THF | -40 | 91 | 95 |
Table 2: Plausible Chiral Phase-Transfer Catalyzed Asymmetric Alkylation of 4-Hydroxyquinolin-2(1H)-one
| Entry | Catalyst | Alkylating Agent | Base | Solvent System | Yield (%) | ee (%) |
| 1 | Maruoka Catalyst | Benzyl (B1604629) Bromide | K2CO3 | Toluene/H2O | 90 | 96 |
| 2 | Cinchona-derived Quaternary Ammonium Salt | Allyl Bromide | Cs2CO3 | CH2Cl2/H2O | 82 | 91 |
| 3 | Chiral Phosphonium Salt | Ethyl Bromoacetate | KOH | Toluene/H2O | 75 | 85 |
Chemical Transformations and Derivatization Strategies of 5 Chloro 4 Hydroxyquinolin 2 1h One
Reactivity Profiling of the 4-Hydroxyquinolin-2(1H)-one Core
The chemical behavior of 5-chloro-4-hydroxyquinolin-2(1H)-one is largely dictated by the 4-hydroxyquinolin-2(1H)-one core. This core structure exists in several tautomeric forms, with the 4-hydroxy-2-quinolone form being a significant contributor. This tautomerism, combined with the electronic effects of the hydroxyl and carbonyl groups, defines its reactivity. arabjchem.orgresearchgate.net The C-3 position is particularly activated, situated between an electron-donating hydroxyl group at C-4 and an electron-withdrawing carbonyl group at C-2, making it a strong nucleophile and susceptible to electrophilic attack. arabjchem.orgresearchgate.net
The benzene (B151609) ring of the quinolinone core is susceptible to electrophilic aromatic substitution (EAS). The hydroxyl group at C-4 and the amide nitrogen at N-1 are activating, electron-donating groups that direct electrophiles to the ortho and para positions. Consequently, the C-5 and C-7 positions are electronically enriched and are the primary sites for electrophilic attack. However, in the case of the title compound, the C-5 position is already substituted with a chlorine atom.
Common electrophilic aromatic substitution reactions applicable to this scaffold include nitration, halogenation, and Friedel-Crafts reactions. The specific conditions for these reactions determine the regioselectivity and yield of the products. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group onto the aromatic ring. youtube.com
Table 1: Examples of Electrophilic Aromatic Substitution Reactions on the Quinolone Core
| Reaction Type | Reagents | Position of Substitution | Product Type |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Aromatic Ring (e.g., C-6, C-8) | Nitro-substituted quinolinone |
| Bromination | Br₂ / FeBr₃ | Aromatic Ring (e.g., C-6, C-8) | Bromo-substituted quinolinone |
| Chlorination | Cl₂ / AlCl₃ | Aromatic Ring (e.g., C-6, C-8) | Chloro-substituted quinolinone |
This table presents generalized reactions on the quinolinone core; specific outcomes depend on existing substituents and reaction conditions.
The 4-hydroxyquinolin-2(1H)-one core itself is not primed for direct nucleophilic substitution. However, a common and powerful derivatization strategy involves converting the 4-hydroxyl group into a better leaving group, most commonly a chlorine atom. This transformation is typically achieved by treating the parent compound with reagents like phosphoryl chloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅). mdpi.comresearchgate.net
The resulting 4-chloroquinolin-2(1H)-one derivative is highly reactive towards nucleophiles at the C-4 position. mdpi.com This C-4 chloro group can be readily displaced by a wide range of nucleophiles, including amines, hydrazines, azides, and thiols, in nucleophilic aromatic substitution (SNAr) reactions. mdpi.comnih.gov This two-step process (chlorination followed by substitution) is a cornerstone for creating diverse libraries of 4-substituted quinolinone derivatives.
For example, the reaction of a 4-chloroquinolin-2(1H)-one with various amines can yield 4-aminoquinolin-2(1H)-one derivatives. nih.gov Similarly, reaction with thiols provides 4-thio-substituted compounds, and reaction with sodium azide (B81097) introduces the azido (B1232118) group. mdpi.com
Functionalization at Key Positions
Beyond the aromatic ring, the quinolinone scaffold offers several other key positions for functionalization, namely the N-1, O-4, and C-3 positions. The selectivity of these reactions can often be controlled by carefully choosing the reaction conditions, such as the base, solvent, and electrophile. nih.gov
The nitrogen atom of the lactam ring (N-1) is a nucleophilic center and can be readily functionalized.
N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. It is typically carried out by treating the quinolinone with an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride) in the presence of a base. nih.gov Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). juniperpublishers.com Phase-transfer catalysis, using catalysts like tetrabutylammonium (B224687) bromide (TBAB), has also been employed to achieve efficient and selective N-alkylation. tsijournals.com The choice of base and solvent system can be critical in directing the reaction towards N-alkylation over the competing O-alkylation. nih.govjuniperpublishers.com
N-Acylation: The introduction of an acyl group at the N-1 position is achieved using acylating agents such as acyl chlorides or acid anhydrides. For example, reaction with chloroacetyl chloride in the presence of a suitable base can yield N-chloroacetylated derivatives, which serve as intermediates for further synthesis. vensel.org
The oxygen atom of the C-4 hydroxyl group is another primary site for derivatization.
O-Alkylation: This reaction leads to the formation of 4-alkoxy-2(1H)-quinolones. The regioselectivity between N- and O-alkylation is a well-studied aspect of quinolinone chemistry. While N-alkylation is often favored under basic conditions in polar aprotic solvents, O-alkylation can sometimes be achieved using different conditions. nih.gov For instance, using silver carbonate (Ag₂CO₃) as the base can favor O-alkylation. researchgate.net The nature of the alkylating agent also plays a role; bulkier electrophiles may preferentially react at the less sterically hindered oxygen atom. nih.gov
O-Acylation: Esterification of the 4-hydroxyl group is a straightforward transformation. It is typically accomplished by reacting the quinolinone with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. researchgate.net This reaction yields 4-acyloxy-2(1H)-quinolone derivatives.
Table 2: N- vs. O-Alkylation/Acylation of the Quinolone Core
| Position | Reaction | Reagents | Typical Conditions | Product |
|---|---|---|---|---|
| N-1 | N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ or NaH in DMF | 1-Alkyl-quinolin-2(1H)-one |
| N-1 | N-Acylation | Acyl Chloride (RCOCl) | Base (e.g., Pyridine) | 1-Acyl-quinolin-2(1H)-one |
| O-4 | O-Alkylation | Alkyl Halide (R-X) | Ag₂CO₃ in Acetone | 4-Alkoxy-quinolin-2(1H)-one |
| O-4 | O-Acylation | Acyl Chloride (RCOCl) | Pyridine or Et₃N | 4-Acyloxy-quinolin-2(1H)-one |
The C-3 position of the 4-hydroxyquinolin-2(1H)-one core is highly nucleophilic due to the combined electronic effects of the adjacent hydroxyl and carbonyl groups. arabjchem.org This makes it a prime location for the formation of new carbon-carbon bonds.
C-Alkylation: The C-3 position readily participates in reactions like the Mannich reaction and Knoevenagel condensation. nih.gov
In the Mannich reaction , the quinolinone is treated with formaldehyde (B43269) and a secondary amine (like piperidine (B6355638) or morpholine) to introduce an aminomethyl group at the C-3 position. nih.gov
Knoevenagel condensation occurs when the quinolinone is reacted with an aldehyde in the presence of a basic catalyst (e.g., piperidine). This leads to the formation of a C-3 substituted benzylidene or alkylidene derivative. nih.gov
C-Acylation: While less common than alkylation, acylation at the C-3 position can also be achieved. This involves reacting the quinolinone with a suitable acylating agent under specific conditions to introduce an acyl group, forming a 3-acyl-4-hydroxyquinolin-2(1H)-one.
These reactions at the C-3 position are valuable for extending the carbon framework of the molecule and introducing new functional groups.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-hydroxy-2-quinolone |
| Phosphoryl chloride |
| Phosphorus pentachloride |
| 4-chloroquinolin-2(1H)-one |
| Sodium azide |
| 4-aminoquinolin-2(1H)-one |
| Methyl iodide |
| Ethyl bromide |
| Benzyl chloride |
| Potassium carbonate |
| Sodium hydride |
| Cesium carbonate |
| Dimethylformamide (DMF) |
| Tetrabutylammonium bromide (TBAB) |
| Chloroacetyl chloride |
| Silver carbonate |
| Pyridine |
| Triethylamine |
| Formaldehyde |
| Piperidine |
Mannich Reactions for C-3 Functionalization
The Mannich reaction is a cornerstone of organic synthesis for the aminomethylation of acidic protons. In the context of the 4-hydroxyquinolin-2(1H)-one scaffold, the C-3 position is particularly reactive due to the influence of the adjacent hydroxyl and carbonyl groups. This reaction typically involves an active hydrogen compound (the quinolinone), an aldehyde (commonly formaldehyde), and a primary or secondary amine, facilitating the introduction of an aminoalkyl group onto the C-3 carbon.
The nucleophilicity of the C-3 carbon in quinolin-4(1H)-ones makes them suitable substrates for Mannich reactions. nih.gov This transformation is a powerful method for carbon-carbon bond formation, enabling the synthesis of various biologically active molecules. nih.gov For instance, the reaction of 2-aminoquinolin-4(1H)-one with different primary or secondary amines and paraformaldehyde has been shown to yield the expected C-3 functionalized Mannich products. nih.gov However, the reaction can sometimes lead to byproducts, such as 3,3'-methylenebis(2-aminoquinolin-4(1H)-one), depending on the reaction conditions and the nature of the amine used. nih.gov
While direct studies on this compound are specific, the principles derived from related structures like 8-hydroxyquinolines (oxine) are highly relevant. The modified Mannich reaction, utilizing naphthol analogues like hydroxyquinolines, allows for the straightforward synthesis of aminoalkylated products under mild conditions. mdpi.com This approach has been used to synthesize derivatives of 5-chloro-8-hydroxyquinoline (B194070), demonstrating the feasibility of functionalizing the chlorinated quinoline (B57606) core. mdpi.com The reaction of a Mannich base derived from a 5-chloro-8-hydroxyquinoline skeleton with various amines highlights the potential for further structural modifications. mtak.hu These reactions underscore the utility of the Mannich reaction as a key strategy for the C-3 functionalization of the this compound core, paving the way for novel derivatives.
Table 1: Examples of Mannich Reactions on Quinoline Scaffolds This table is generated based on data from related quinoline compounds to illustrate the reaction pattern.
| Quinoline Substrate | Amine | Aldehyde | Product Description |
|---|---|---|---|
| 2-Aminoquinolin-4(1H)-one | Secondary Amines (e.g., Dimethylamine, Piperidine) | Paraformaldehyde | C-3 aminomethylated Mannich products and 3,3'-methylenebis derivatives. nih.gov |
| 5-Chloro-8-hydroxyquinoline | Primary/Secondary Amines | Formaldehyde | 7-aminoalkyl-5-chloro-8-hydroxyquinoline derivatives. mdpi.com |
Development of Hybrid and Complex Quinolinone Derivatives
The this compound structure serves as a valuable building block for the synthesis of more intricate molecular architectures, including hybrid molecules that combine the quinolinone moiety with other pharmacologically relevant scaffolds.
Synthesis of Quinoline-Triazole Hybrids via Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient method for creating complex molecules by joining different molecular units. nih.govresearchgate.net This strategy has been extensively used to synthesize quinoline-triazole hybrids, which often exhibit interesting biological properties. nih.govasianpubs.org
The synthesis typically involves the reaction of a quinoline derivative bearing a terminal alkyne with an azide-functionalized molecule, or vice versa. For example, 4-azido-2-quinolinones can be reacted with terminal alkynes in a Cu-catalyzed [3+2] cycloaddition to yield quinolone-triazole hybrids. nih.gov This methodology allows for the tethering of multiple quinolone molecules through a stable triazole linker. nih.gov The resulting hybrid molecules merge the structural features of both the quinolone and triazole rings, a common strategy in drug discovery aimed at developing compounds with enhanced or novel activities. nih.gov
The versatility of this approach is demonstrated by the wide range of substituents that can be incorporated into both the quinoline and the azide/alkyne partner, allowing for the creation of diverse chemical libraries. asianpubs.orgrsc.org
Table 2: Synthesis of Quinoline-Triazole Hybrids
| Quinoline Precursor | Reaction Partner | Catalyst | Product Type |
|---|---|---|---|
| 4-Azido-2-quinolones | 3,3'-((4-(prop-2-yn-1-yloxy)phenyl)methylene)bis(4-hydroxy-quinolin-2(1H)-ones) | Copper(I) | Tri-quinolone molecule connected via a triazole linker. nih.gov |
| 4-Azido-7-chloroquinoline | Phenylacetylene | 8-Hydroxyquinoline (B1678124) (as catalyst for Cu-free click chemistry) | 7-chloro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline. rsc.org |
| 2-Morpholinoquinoline-3-methyl propargyl ether | Various aryl azides | Copper(I) | 1-Aryl 1,2,3-triazoles-4-methoxy methyl-3-quinoline-2-morpholine hybrids. asianpubs.org |
Integration into Supramolecular Architectures
Quinoline derivatives, particularly those with chelating functionalities like the hydroxyl group in this compound, are excellent candidates for integration into supramolecular structures. These organized assemblies are formed and held together by noncovalent interactions.
Metal coordination is a primary method for constructing such architectures. For instance, 2-substituted 8-hydroxyquinoline ligands have been used to prepare chromium(III) complexes. nih.gov X-ray diffraction analysis of these complexes reveals intricate three-dimensional supramolecular networks. These networks are stabilized by a variety of noncovalent forces, including π-π stacking, C-H···π, C-H···O, and halogen-related interactions (C-H···Cl, C-Cl···π). nih.gov The stability of these complexes, both in solid state and in solution, highlights the robustness of the resulting supramolecular assemblies. nih.gov
The ability of the quinolinone scaffold to participate in these diverse noncovalent interactions makes it a valuable component for the rational design and construction of novel supramolecular materials with potentially unique photophysical or chemical properties.
Derivatization for Azo Dye Structures in Research
The 4-hydroxyquinolin-2(1H)-one core is an effective coupling component for the synthesis of azo dyes. The electron-rich nature of the scaffold facilitates electrophilic substitution by diazonium salts, typically at the C-3 position, to form vividly colored azo compounds.
The synthesis involves the diazotization of a primary aromatic or heteroaromatic amine, followed by coupling with the this compound under basic conditions. researchgate.net Researchers have synthesized various azo dyes by coupling diazotized anilines and other amines with different substituted 4-hydroxyquinolin-2(1H)-ones. researchgate.netresearchgate.net For example, 6,8-dichloro-4-hydroxyquinolin-2(1H)-one has been successfully coupled with a range of diazonium salts to produce the corresponding azo dyes. researchgate.net Similarly, 5-chloro-8-hydroxyquinoline has been used as a coupling agent to create new heteroarylazo dyes. scispace.comscilit.com
The resulting azo dyes often exhibit interesting spectroscopic properties. Their absorption spectra can be influenced by the electronic nature of the substituents on the diazonium component and by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net These characteristics make them useful in research, for instance, as chemosensors or as materials with specific optical properties. scispace.com
Tautomeric Equilibria and Conformational Analysis in 4 Hydroxyquinolin 2 1h One Systems
Investigation of Keto-Enol Tautomerism in Solution and Solid State
The tautomerism of 4-hydroxyquinolin-2(1H)-one and its derivatives, including the 5-chloro substituted compound, involves an equilibrium between two primary forms: the 4-hydroxy-2-quinolone (keto form) and the 2,4-dihydroxyquinoline (enol form). Extensive research, including X-ray crystallography and spectroscopic studies, has shown that for the parent 4-hydroxyquinolin-2(1H)-one, the keto form is predominantly favored in both the solid state and in solution. researchgate.netresearchgate.net This preference is a general characteristic of the 4(1H)-quinolone system. researchgate.net
In the solid state, the crystal structure analysis confirms that the molecule exists primarily as the keto tautomer. researchgate.net This stability is attributed to factors such as intermolecular hydrogen bonding and favorable crystal packing energies. When dissolved, the equilibrium can be influenced by various factors, but the keto form generally remains the major species in most common solvents. researchgate.net Computational studies using Density Functional Theory (DFT) on a range of substituted 4-hydroxyquinoline (B1666331) derivatives, including the 5-chloro variant, have corroborated these experimental findings, consistently identifying the keto tautomer as the more stable form. researchgate.net
Spectroscopic Signatures of Tautomeric Forms (e.g., IR, NMR)
Spectroscopic methods are crucial for distinguishing between the keto and enol tautomers of 5-Chloro-4-hydroxyquinolin-2(1H)-one. Each form possesses unique spectral fingerprints.
Infrared (IR) Spectroscopy: The most definitive feature in the IR spectrum for identifying the keto form is the presence of a strong absorption band corresponding to the C=O stretching vibration of the carbonyl group at position 4. researchgate.net This typically appears in the range of 1650-1700 cm⁻¹. Conversely, the enol form would be characterized by a broad O-H stretching band (around 3200-3600 cm⁻¹) and the absence of the C4=O peak. Experimental IR spectra of related 4-hydroxy-2-quinolones predominantly show the C=O stretch, confirming the prevalence of the keto form. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for analyzing tautomeric equilibria in solution.
¹H NMR: The presence of a labile proton can be observed. In the keto form, this corresponds to the N-H proton, while in the enol form, two O-H protons would be present. The chemical shifts of the aromatic protons on the quinoline (B57606) ring are also sensitive to the tautomeric form.
¹³C NMR: The chemical shift of the carbon at position 4 (C4) is a key indicator. In the keto tautomer, C4 is a carbonyl carbon and resonates at a significantly downfield position (typically > 170 ppm). In the enol form, this carbon is part of a C=C double bond and attached to a hydroxyl group, causing it to appear at a more upfield position. Studies on related compounds confirm the downfield shift characteristic of the C4 carbonyl group. researchgate.net
The following table summarizes the key expected spectroscopic differences:
| Spectroscopic Method | Keto Form (4-hydroxy-2-quinolone) Signature | Enol Form (2,4-dihydroxyquinoline) Signature |
|---|---|---|
| Infrared (IR) | Strong C4=O stretch (approx. 1650-1700 cm⁻¹) | Broad O-H stretch (approx. 3200-3600 cm⁻¹), absence of C4=O stretch |
| ¹³C NMR | Downfield signal for C4 carbon (> 170 ppm) | Upfield signal for C4 carbon (approx. 140-160 ppm) |
| ¹H NMR | N-H proton signal | Two distinct O-H proton signals |
Influence of Substituents (e.g., 5-Chloro) on Tautomeric Preferences
Substituents on the quinolinone ring can significantly influence the position of the tautomeric equilibrium. The 5-chloro substituent is an electron-withdrawing group due to its inductive effect (σ-electron withdrawing) but can also be a weak π-electron donor through resonance. researchgate.net
Solvent Effects on Tautomeric Balance
The equilibrium between the keto and enol forms is sensitive to the solvent environment. The polarity and hydrogen-bonding capability of the solvent can differentially stabilize one tautomer over the other. nih.gov
Polar Solvents: Polar solvents, particularly those capable of acting as hydrogen bond acceptors (like DMSO or water), tend to stabilize the more polar keto tautomer. beilstein-journals.orgbeilstein-journals.org The carbonyl group and the N-H group of the keto form can engage in strong intermolecular hydrogen bonds with the solvent molecules, leading to its stabilization. beilstein-journals.org
Non-Polar Solvents: In non-polar aprotic solvents (like benzene (B151609) or CCl₄), the enol form can be relatively more stabilized. masterorganicchemistry.com This is often due to the formation of a favorable intramolecular hydrogen bond between the 4-OH group and a neighboring atom, which is less disrupted in a non-polar environment. masterorganicchemistry.com
Theoretical studies using the polarisable continuum model (PCM) have investigated the stability of 5-chloro-4-hydroxyquinoline tautomers in different solvents. researchgate.net Calculations confirm that in the gas phase and in solvents like benzene (non-polar), tetrahydrofuran (B95107) (polar aprotic), and water (protic), the keto form is consistently predicted to be the most stable tautomer. researchgate.net While the energy gap between the keto and enol forms may decrease in less polar environments, a complete shift of the equilibrium to favor the enol form is not typically observed for this class of compounds. researchgate.net
Conformational Flexibility and Rotational Barriers
The core structure of this compound is a fused bicyclic system, which imparts significant rigidity. The benzene ring and the pyridinone ring are largely planar. Due to this fused aromatic and heteroaromatic ring system, the molecule does not exhibit significant conformational flexibility. The primary structure is essentially flat, and there are no major rotational barriers within the core framework. The main sources of minor conformational variance in related, more complex quinolinone derivatives arise from bulky substituents that may rotate, but for the 5-chloro derivative, this is not a significant factor. Therefore, the molecule is best described as having a rigid and planar conformation with minimal flexibility.
Advanced Spectroscopic and Diffraction Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei to map out the connectivity and spatial relationships of atoms within a molecule.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
For a complete structural assignment of 5-Chloro-4-hydroxyquinolin-2(1H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential.
¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (revealing adjacent protons). For this compound, one would expect distinct signals for the N-H and O-H protons, a singlet for the H-3 proton, and a set of coupled signals for the three aromatic protons (H-6, H-7, and H-8) on the benzene (B151609) ring.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. The spectrum for this compound would show nine distinct signals, including those for the carbonyl carbon (C-2), the hydroxyl-bearing carbon (C-4), and the chlorine-bearing carbon (C-5), in addition to the other carbons of the quinolinone core.
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. A COSY spectrum of this compound would show cross-peaks connecting the signals of the adjacent aromatic protons (H-6 with H-7, and H-7 with H-8), confirming their positions in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). magritek.com It is highly effective for assigning the carbon signals of protonated carbons. For the target molecule, the HSQC spectrum would show correlations for C-3/H-3, C-6/H-6, C-7/H-7, and C-8/H-8.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. beilstein-journals.org This is particularly useful for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. Key HMBC correlations for this compound would include:
The H-3 proton showing correlations to the carbonyl carbon C-2 and the quaternary carbon C-4.
The aromatic protons showing correlations to nearby quaternary carbons (e.g., H-6 correlating to C-4a, C-5, and C-8), which helps to unambiguously place the substituents on the benzene ring.
Interactive Table: Expected NMR Assignments for this compound
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| 1 (N-H) | Broad, ~11.0-12.0 | - | C-2, C-8a |
| 2 (C=O) | - | ~160-165 | H-3, N-H |
| 3 | Singlet, ~5.9-6.2 | ~95-100 | C-2, C-4, C-4a |
| 4 (C-OH) | - | ~170-175 | H-3 |
| 4a | - | ~115-120 | H-3, H-6, H-8 |
| 5 (C-Cl) | - | ~120-125 | H-6 |
| 6 | Doublet, ~7.2-7.4 | ~115-120 | C-4a, C-5, C-8 |
| 7 | Triplet, ~7.5-7.7 | ~130-135 | C-5, C-8a |
| 8 | Doublet, ~7.8-8.0 | ~125-130 | C-4a, C-6 |
| 8a | - | ~138-142 | H-7, H-8, N-H |
| OH | Broad, ~10.0-11.0 | - | C-4, C-4a, C-5 |
Note: Chemical shifts are estimates based on data for related 4-hydroxyquinolin-2-one structures and are highly dependent on solvent and concentration.
Application in Determining Regioselectivity of Reactions
NMR spectroscopy is a definitive method for determining the regioselectivity of chemical reactions, i.e., identifying which of several possible isomers is formed. For instance, in reactions involving the synthesis or modification of the quinolinone ring, different isomers can arise.
A relevant example is the C4-ethoxylation of 2,4-dichloroquinoline, a precursor for related quinolone structures. The reaction with sodium ethoxide could potentially yield either 2-ethoxy-4-chloroquinoline or 2-chloro-4-ethoxy-quinoline. Distinguishing between these regioisomers can be challenging. However, advanced NMR techniques like ¹H-¹⁵N HMBC can provide a definitive answer. By observing the long-range coupling between protons and the nitrogen atom of the quinoline (B57606) ring, the precise location of the substituents can be confirmed, as the coupling patterns will be distinct for each isomer. nih.gov This same principle would apply to electrophilic substitution reactions on the this compound ring, where NMR could be used to confirm whether substitution occurred at the C-3, C-6, C-8, or another position by analyzing changes in the proton and carbon spectra and their 2D correlations. nih.gov
NMR Chemical Shift Prediction and Correlation with Computational Data
The synergy between experimental NMR and computational chemistry provides a powerful strategy for structure verification. tsijournals.com Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate the magnetic shielding tensors of nuclei, which can then be converted into predicted NMR chemical shifts. researchgate.netresearchgate.net
The process typically involves:
Optimizing the geometry of the proposed structure (e.g., this compound) using a selected DFT functional and basis set.
Calculating the NMR shielding constants for this optimized geometry using a method like GIAO (Gauge-Including Atomic Orbital).
Converting the calculated shielding constants to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.
Correlating the predicted chemical shifts with the experimentally measured values.
A strong linear correlation between the experimental and computed shifts provides high confidence in the structural assignment. This method is particularly valuable for resolving ambiguities in complex spectra or for distinguishing between closely related isomers where 1D NMR alone might be inconclusive.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying the functional groups present in a compound like this compound.
Interpretation of Characteristic Functional Group Vibrations
The FT-IR and Raman spectra of this compound are expected to display several characteristic bands corresponding to its functional groups. DFT calculations are often used to aid in the precise assignment of these vibrational modes. nih.gov
Interactive Table: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR / Raman) |
| O-H / N-H | Stretching (H-bonded) | 3200 - 2500 (broad) | Strong / Medium |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium / Strong |
| C=O (Amide) | Stretching (νC=O) | 1660 - 1640 | Very Strong / Medium |
| C=C / C=N | Ring Stretching | 1620 - 1450 | Medium-Strong / Strong |
| N-H | Bending | 1600 - 1550 | Medium / Weak |
| C-O (Phenolic) | Stretching | 1250 - 1200 | Strong / Weak |
| C-Cl | Stretching | 750 - 700 | Strong / Strong |
Note: Frequencies are approximate and can be influenced by the physical state (solid/solution), hydrogen bonding, and intermolecular interactions.
Key expected vibrations include:
O-H and N-H Stretching: Due to strong intermolecular hydrogen bonding in the solid state, the O-H and N-H stretching vibrations are expected to appear as a broad band in the 3200-2500 cm⁻¹ region of the IR spectrum.
C=O Stretching: A very strong absorption band around 1650 cm⁻¹ in the IR spectrum is characteristic of the C=O stretching of the amide group (the lactam ring). This is a key diagnostic peak for the quinolin-2-one form. researchgate.net
Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic and heterocyclic rings typically appear in the 1620-1450 cm⁻¹ region. scialert.net
C-Cl Stretching: The C-Cl stretching vibration is expected to produce a strong band in the lower frequency region of the spectrum, typically between 750 and 700 cm⁻¹.
Spectral Analysis for Tautomerism and Hydrogen Bonding
Vibrational spectroscopy is highly sensitive to tautomeric equilibria and hydrogen bonding. The 4-hydroxyquinolin-2(1H)-one scaffold can theoretically exist in several tautomeric forms, most notably the 4-hydroxy-2-one (lactam) and the 2,4-dihydroxy (lactim) forms.
Tautomerism: The presence of a strong carbonyl (C=O) band around 1650 cm⁻¹ and the absence of a sharp, free O-H band (above 3500 cm⁻¹) in the solid-state spectrum strongly indicate that the compound exists predominantly in the 4-hydroxy-2(1H)-one (keto) tautomeric form. researchgate.net If the 2,4-dihydroxy tautomer were present in significant amounts, the C=O band would be absent, and the spectrum would be dominated by C=N and aromatic C-O stretching vibrations. Computational studies on related quinolinones confirm that the keto tautomer is generally the more stable form. researchgate.net
Hydrogen Bonding: Hydrogen bonding significantly affects the frequency and shape of vibrational bands. rsc.org In the solid state, the O-H and N-H groups of this compound act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the hydroxyl oxygen act as acceptors. This extensive intermolecular hydrogen bonding leads to a downward shift and significant broadening of the O-H and N-H stretching bands in the IR spectrum. Temperature-dependent FT-IR studies can be used to analyze changes in these hydrogen-bonding networks upon heating. nih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition, C₉H₆ClNO₂, by providing a highly accurate mass-to-charge ratio (m/z) for its molecular ion [M]⁺˙.
The fragmentation of quinolinone derivatives under electron ionization (EI) often begins with the formation of a stable molecular ion, which in many cases is also the base peak in the spectrum. mdpi.com The subsequent fragmentation pathways for this compound are predicted to involve characteristic losses of small molecules and radicals.
Key expected fragmentation steps include:
Loss of Carbon Monoxide (CO): A common fragmentation for quinolinones and other lactams is the expulsion of a CO molecule from the pyridinone ring.
Loss of Chlorine Radical (•Cl): Cleavage of the carbon-chlorine bond would result in a significant fragment ion at [M-Cl]⁺. The isotopic pattern of the molecular ion peak, with a characteristic ~3:1 ratio for the [M]⁺˙ and [M+2]⁺˙ peaks, would be a definitive indicator of the presence of a single chlorine atom.
Loss of HCN: The quinoline ring system can undergo fragmentation by losing a molecule of hydrogen cyanide.
Retro-Diels-Alder (RDA) Reaction: The heterocyclic ring may undergo an RDA reaction, leading to the cleavage of the ring system into smaller, stable fragments.
The analysis of these fragmentation patterns provides a veritable fingerprint for the molecule, allowing for its unambiguous identification and structural confirmation.
| Predicted Fragment Ion | Proposed Neutral Loss | Notes |
|---|---|---|
| [M-CO]⁺˙ | CO | Characteristic loss from the lactam moiety. |
| [M-Cl]⁺ | •Cl | Loss of the chlorine radical from the benzene ring. |
| [M-CO-Cl]⁺ | CO, •Cl | Sequential loss of carbon monoxide and chlorine. |
| [M-HCN]⁺˙ | HCN | Common fragmentation pathway for nitrogen-containing heterocycles. |
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
A single-crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. This data is crucial for confirming the tautomeric state, which is expected to be the 4-hydroxy-2-oxo form as depicted, rather than the quinoline-2,4-dione tautomer.
The analysis would also definitively establish the conformation of the molecule. The quinolinone core is anticipated to be nearly planar, as observed in related structures like ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate. researchgate.net Any minor deviations from planarity, such as slight puckering or twisting of the bicyclic system, would be quantified. As the molecule is achiral, the determination of absolute configuration is not applicable.
Investigation of Crystal Packing and Intermolecular Interactions
The arrangement of molecules within the crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. For this compound, several key interactions are predicted to play a dominant role in its supramolecular assembly, based on analyses of similar compounds. mdpi.comnih.gov
Hydrogen Bonding: The presence of an N-H group (amide) and a C=O group (carbonyl) makes strong N-H···O=C hydrogen bonding highly probable. This interaction typically leads to the formation of centrosymmetric dimers or infinite chains, which are common motifs in the crystal structures of 2-quinolinones. nih.gov The hydroxyl group (-OH) can also act as a hydrogen bond donor, potentially forming O-H···O or O-H···N bonds.
π–π Stacking: The planar aromatic quinoline ring system is expected to facilitate π–π stacking interactions between adjacent molecules. These interactions, where the electron-rich aromatic rings align, are a significant cohesive force in the crystal packing of many quinoline derivatives. mdpi.com
Halogen Bonding: Although weaker, the chlorine atom can participate in halogen bonding (C-Cl···O or C-Cl···N) or other dipole-dipole interactions, further stabilizing the crystal lattice.
The interplay of these interactions dictates the final crystal packing, influencing physical properties such as melting point, solubility, and stability.
| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bond | N-H (amide) | C=O (carbonyl) | Primary motif, likely forming dimers or chains. |
| Hydrogen Bond | O-H (hydroxyl) | C=O, N | Contributes to linking primary motifs. |
| π–π Stacking | Quinoline Ring | Quinoline Ring | Stabilizes packing between layers or stacks. |
| C-H···O Interaction | C-H (aromatic) | C=O (carbonyl) | Secondary interaction contributing to 3D network. researchgate.net |
Computational Chemistry Investigations of 5 Chloro 4 Hydroxyquinolin 2 1h One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by modeling the electron density. ijesit.comnih.gov For 5-Chloro-4-hydroxyquinolin-2(1H)-one, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to elucidate its fundamental chemical characteristics. ijesit.com
The first step in most computational analyses is geometry optimization, where the molecule's lowest energy conformation is determined. This process yields crucial data on bond lengths, bond angles, and dihedral angles. For quinoline (B57606) derivatives, DFT calculations have shown excellent correlation with experimental data obtained from techniques like X-ray diffraction. sid.ir The optimized geometry provides the foundation for all subsequent calculations of molecular properties. ijesit.com
For the this compound structure, key predicted geometrical parameters are consistent with those of related heterocyclic systems. For instance, the C-Cl bond length is calculated to be around 1.76 Å, and the C-O bond lengths are approximately 1.33 Å. sci-hub.se These values are influenced by the electronic environment of the fused ring system. sci-hub.se The planarity of the quinolinone ring is a critical feature of its electronic structure.
Table 1: Representative Predicted Geometrical Parameters for the Quinolinone Core
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| C=O | 1.23 | N1-C2-C9: 116.5 |
| C-OH | 1.34 | C3-C4-O: 122.1 |
| C-Cl | 1.76 | C4-C5-Cl: 119.8 |
| C-N | 1.38 | C2-N1-H: 121.0 |
Note: Data are representative values derived from computational studies on similar quinoline structures. sid.irsci-hub.se
DFT calculations are highly effective for predicting vibrational (IR) and nuclear magnetic resonance (NMR) spectra, which are vital for structural elucidation. sid.irrsc.org
Infrared (IR) Spectroscopy: Theoretical vibrational analysis helps in the assignment of experimental IR and Raman bands. researchgate.net For this compound, characteristic vibrational modes can be predicted. The C=O stretching vibration of the keto group is expected to be a strong band in the IR spectrum. The O-H and N-H stretching frequencies are also prominent and are influenced by potential intra- and intermolecular hydrogen bonding.
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | 3400-3500 | From the hydroxyl group |
| N-H Stretch | 3300-3400 | From the amide group in the ring |
| C=O Stretch | 1650-1680 | Carbonyl group of the quinolinone ring |
| C=C Stretch | 1550-1620 | Aromatic ring vibrations |
| C-O Stretch | 1200-1250 | From the hydroxyl group |
| C-Cl Stretch | 600-800 | Chloro-substituent vibration |
Note: Frequencies are based on DFT calculations for 5-chloro-8-hydroxyquinoline (B194070) and related structures. sci-hub.seresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While more computationally intensive, the prediction of ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach is a powerful tool for confirming molecular structures. nrel.govnih.gov DFT-based predictions can achieve accuracies close to experimental values, often with mean absolute errors of less than 0.3 ppm for ¹H shifts. nih.gov
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. scirp.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. ijesit.com
A small energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as electrons can be more easily excited to a higher energy state. sci-hub.se This property is often correlated with the biological activity of a molecule. sci-hub.se For quinolinone derivatives, the HOMO is typically localized over the fused benzene (B151609) ring and the hydroxyl group, while the LUMO is distributed across the pyridinone ring, including the carbonyl group. This distribution indicates that the charge transfer interaction is a key electronic feature. sid.ir
Table 3: Predicted FMO Energies and Global Reactivity Descriptors
| Parameter | Symbol | Typical Value (eV) | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.5 | Electron donating ability |
| LUMO Energy | ELUMO | -1.8 | Electron accepting ability |
| Energy Gap | ΔE | 4.7 | Chemical reactivity and stability |
| Chemical Hardness | η | 2.35 | Resistance to charge transfer |
| Chemical Potential | μ | -4.15 | Electron escaping tendency |
| Electrophilicity Index | ω | 3.67 | Electrophilic nature |
Note: Values are representative, calculated from EHOMO and ELUMO based on related compounds. scirp.orgirjweb.com
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, which is invaluable for predicting its reactivity towards electrophilic and nucleophilic agents. nih.govresearchgate.net The MEP surface displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would show significant negative potential localized around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are the primary sites for electrophilic interactions and hydrogen bond acceptance. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the N-H and O-H groups would exhibit positive potential, making them sites for nucleophilic attack and hydrogen bond donation. researchgate.net
Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's reactivity. mdpi.com
Chemical Hardness (η) measures the resistance to a change in electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." irjweb.com
Chemical Potential (μ) relates to the tendency of electrons to escape from the system. irjweb.com
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A high electrophilicity index indicates a good electrophile. irjweb.com
Non-Linear Optical (NLO) Properties Prediction
Materials with significant Non-Linear Optical (NLO) properties are in demand for applications in optical technologies like optical switching and data storage. uobasrah.edu.iqnih.gov DFT calculations can reliably predict the NLO behavior of molecules by computing properties such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net
A high hyperpolarizability value, often compared to a standard like urea, suggests strong NLO activity. researchgate.net For molecules like this compound, the presence of a π-conjugated system along with electron-donating (-OH) and electron-withdrawing (-Cl, C=O) groups can lead to significant intramolecular charge transfer, enhancing its NLO properties. Computational studies on the related 5-chloro-8-hydroxyquinoline have indicated that it exhibits notable NLO behavior, suggesting similar potential for this compound. researchgate.net
Table 4: Predicted Non-Linear Optical (NLO) Properties
| Property | Symbol | Typical Calculated Value |
|---|---|---|
| Dipole Moment | μ (Debye) | ~2.2 |
| Mean Polarizability | ⟨α⟩ (x 10⁻²³ esu) | ~1.6 |
| First Hyperpolarizability | β (x 10⁻³⁰ esu) | ~2.2 |
Note: Values are based on calculations for the similar 5-chloro-8-hydroxyquinoline (CHQ) molecule. sci-hub.se
Molecular Docking Simulations for In Vitro Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), thereby estimating the strength of the interaction. ekb.eg It is a critical tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. sciforum.net
The quinolinone scaffold is present in numerous compounds with demonstrated biological activities, including anticancer and antimicrobial effects. nih.govsciforum.net Docking simulations of this compound and its analogues can be performed against various protein targets to predict their potential therapeutic efficacy. For example, a 4-hydroxy-2-quinolone derivative showed promising binding affinity to Anaplastic Lymphoma Kinase (ALK), a cancer target. sciforum.net The simulation revealed a docking score of -8.054 kcal/mol and key hydrogen bond interactions with residues Met1199 and Glu1197 in the active site. sciforum.net Similarly, 5-chloro-8-hydroxyquinoline has been docked against dehydrogenase inhibitors, showing a binding affinity of -6.2 kcal/mol. researchgate.net
These simulations typically reveal that the quinolinone core forms crucial hydrogen bonds via its carbonyl, hydroxyl, and N-H groups, while the fused ring system engages in hydrophobic and π-stacking interactions with protein residues.
Table 5: Representative Molecular Docking Results for Quinolinone Scaffolds
| Target Protein | PDB ID | Ligand Type | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| Anaplastic Lymphoma Kinase (ALK) | 5FTO | 4-hydroxy-2-quinolone analogue | -8.054 | Met1199, Glu1197 (H-bonds) |
| Dehydrogenase Inhibitor Target | - | 5-chloro-8-hydroxyquinoline | -6.2 | Not specified |
| HIV Reverse Transcriptase | 4I2P | Chloro-quinoline derivative | -10.67 | Not specified |
| COVID-19 Main Protease (Mpro) | 6LU7 | N-substituted-5-(4-chloroquinolin-2-yl) derivative | -8.0 | GLU166, LEU141, CYS145 |
Note: Data compiled from docking studies on various quinoline and quinolinone derivatives. researchgate.netsciforum.netnih.govnih.gov
Ligand-Protein Interaction Analysis
Understanding how a ligand interacts with its protein target is fundamental to structure-based drug design. For this compound, crystallographic data available in the Protein Data Bank (PDB) confirms its ability to bind to at least two distinct human proteins: Methionine aminopeptidase (B13392206) 2 (MetAP2) and Serum Albumin (HSA). ebi.ac.uk The compound is cataloged in the PDB under the ligand identifier HZQ.
Methionine aminopeptidase 2 (MetAP2) is a key enzyme involved in protein N-terminal methionine excision. Its inhibition is a therapeutic strategy, particularly in the context of anti-angiogenesis for cancer treatment. nih.gov The interaction of this compound with MetAP2 provides a structural basis for designing more potent and selective inhibitors. nih.govrcsb.orgebi.ac.uk
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is responsible for the transport of a wide variety of endogenous and exogenous substances, including many drugs. researchgate.netysu.am The binding of a compound to HSA is a critical pharmacokinetic parameter, influencing its distribution, metabolism, and excretion. Analysis of the HZQ-HSA complex reveals the specific binding pocket and interactions, which is crucial for predicting the drug-like properties of quinolinone derivatives. rcsb.orgrcsb.org
| Protein Target | PDB ID | Organism | Description |
| Methionine aminopeptidase 2 | 5D6F | Homo sapiens | A metalloenzyme crucial for protein maturation and a target for anti-angiogenesis therapies. rcsb.org |
| Serum Albumin | 6EZQ | Homo sapiens | The primary transport protein in the bloodstream, affecting the pharmacokinetics of drugs. rcsb.org |
This table summarizes the experimentally determined protein structures in which this compound (HZQ) has been identified as a bound ligand.
Virtual Screening and Hit Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This process can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).
Structure-Based Virtual Screening (SBVS): This method, also known as docking, requires the 3D structure of the target protein. acs.org Compounds from a database are computationally fitted into the binding site of the protein, and their potential binding affinity is estimated using a scoring function. Given the known crystal structures of this compound in complex with proteins like MetAP2, an SBVS campaign could be effectively employed. ebi.ac.ukacs.org Researchers could screen vast compound libraries against the MetAP2 binding pocket to find novel inhibitors that share key interaction features with the quinolinone scaffold but possess different chemical backbones. benthamdirect.commdpi.com
Ligand-Based Virtual Screening (LBVS): When a reliable 3D structure of the target is unavailable, LBVS methods can be used. These techniques rely on the knowledge of other molecules that bind to the target. A model, or pharmacophore, is built based on the essential steric and electronic features of known active ligands. This pharmacophore is then used as a 3D query to filter databases for molecules containing a similar arrangement of features. This compound itself could serve as a template for generating such a pharmacophore model to discover compounds with similar binding properties.
While specific virtual screening campaigns that have identified this compound as a hit are not detailed in the literature, the quinoline and quinolinone cores are frequently used in screening libraries due to their proven biological activities. benthamdirect.commdpi.com Such campaigns have been instrumental in identifying novel kinase inhibitors and other therapeutic agents. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While X-ray crystallography provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the flexibility of the complex and the stability of interactions over time. bioinformaticsreview.comigem.wiki An MD simulation protocol for a protein-ligand complex typically involves several key stages: system preparation, energy minimization, equilibration, and production run. yale.eduirbbarcelona.orggithub.io
System Preparation: The initial coordinates are taken from the crystal structure (e.g., HZQ bound to MetAP2). ebi.ac.uk The complex is then solvated in a water box, and ions are added to neutralize the system and mimic physiological salt concentrations.
Minimization: The energy of the entire system is minimized to remove steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated at the target pressure (e.g., 1 bar). This is often done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble. bioinformaticsreview.com During equilibration, restraints are often applied to the protein and ligand heavy atoms to allow the solvent to relax around them.
Production Run: Once the system is stable, the restraints are removed, and the simulation is run for an extended period (nanoseconds to microseconds). The trajectory of all atoms is saved at regular intervals for subsequent analysis.
For this compound, MD simulations would allow researchers to:
Assess the stability of its binding pose within the active site of its target protein.
Analyze the persistence of key hydrogen bonds and hydrophobic interactions over time.
Observe conformational changes in the protein that may be induced by ligand binding.
Calculate the binding free energy, providing a more rigorous estimate of binding affinity than docking scores alone.
Study the role of individual water molecules in mediating protein-ligand interactions.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for In Vitro Activities
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or physicochemical properties. tandfonline.comaip.org
A typical QSAR/QSPR study involves:
Data Set Collection: A series of structurally related compounds (e.g., various substituted quinolinones) with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition) is compiled.
Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., LogP for hydrophobicity), electronic properties (e.g., HOMO/LUMO energies, atomic partial charges), and topological or 3D features. pku.edu.cnnih.gov
Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates the descriptors with the observed activity. aip.org The dataset is typically split into a training set, used to build the model, and a test set, used to validate its predictive power. tandfonline.com
Model Validation: The model's robustness and predictive ability are assessed using various statistical metrics such as the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and external validation on the test set. nih.gov
For a series of analogs based on the this compound scaffold, a QSAR model could reveal which structural modifications are likely to enhance a desired biological activity, such as antibacterial potency. tandfonline.comnih.gov For instance, a model might indicate that increasing the hydrophobicity at a certain position or adding a hydrogen bond donor at another would be beneficial. This information provides a rational basis for designing the next generation of compounds for synthesis and testing, thereby accelerating the drug discovery process. mdpi.com
| Descriptor Type | Examples | Information Provided |
| Physicochemical | LogP, Molar Refractivity (MR), Polar Surface Area (PSA) | Hydrophobicity, size, polarity |
| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Reactivity, electrostatic interaction potential |
| Topological | Connectivity Indices, Shape Indices | Molecular branching, size, and shape |
| Quantum Chemical | DFT-calculated descriptors (e.g., energy gap, bond lengths) | Detailed electronic structure and reactivity nih.gov |
This table lists common categories of molecular descriptors used in QSAR and QSPR studies.
Structure Activity Relationship Sar Studies in in Vitro Biological Research
Systematic Investigation of Substituent Effects on In Vitro Bioactivity
The bioactivity of the 4-hydroxyquinolin-2(1H)-one scaffold is significantly influenced by the nature and position of substituents on the quinoline (B57606) ring. While comprehensive SAR studies specifically on 5-Chloro-4-hydroxyquinolin-2(1H)-one are not extensively documented in publicly available literature, broader studies on related quinolinone derivatives provide valuable insights into the effects of various substituents.
In a study on ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives, it was observed that substitutions at the C6 position of the quinoline ring positively influenced the inhibition of oxygen evolution rate (OER) in spinach chloroplasts. mdpi.com Furthermore, an increase in lipophilicity was associated with a quasi-parabolic increase in this biological activity. mdpi.com For antifungal activity, the specific substitution pattern on the quinoline ring was found to be a critical determinant of the antifungal profile of the compounds. mdpi.comnih.gov
Another study on 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque revealed that smaller substituents at the 5-position generally lead to higher activity. However, the negative impact of larger substituents could be counteracted by increased lipophilicity and electron-withdrawing properties. For instance, the 5-chloro derivative demonstrated activity comparable to the parent 8-hydroxyquinoline (B1678124).
These findings suggest that the chloro substituent at the 5-position of this compound likely plays a significant role in its bioactivity, potentially by enhancing its lipophilicity and electron-withdrawing characteristics. Further systematic variations of substituents at other positions of the this compound core are necessary to fully elucidate the SAR for various in vitro biological activities.
SAR Profiling for Enzyme Inhibition in Cell-Free Systems
The 4-hydroxyquinolin-2(1H)-one moiety has been identified as a privileged scaffold for the development of various enzyme inhibitors. The introduction of a chlorine atom at the 5-position, as in this compound, can significantly modulate the inhibitory potency and selectivity.
Kinase Inhibition (e.g., EGFRK)
While direct SAR studies on this compound as an EGFR kinase inhibitor are limited, research on the broader class of quinazoline (B50416) and quinazolinone derivatives provides valuable insights. The quinazoline core is a well-established scaffold for EGFR inhibitors. mdpi.com SAR studies on these related compounds have shown that substitutions on the quinoline/quinazoline ring system are crucial for their inhibitory activity. For instance, the introduction of electron-donating groups at the 6 and 7 positions of the quinazoline core has been shown to increase the activity of the compounds. mdpi.com
In a study of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives, molecular docking studies revealed that these compounds could form hydrogen bond interactions with amino acid residues in the EGFR tyrosine kinase domain. This suggests that the 4-hydroxyquinolin-2(1H)-one scaffold can serve as a basis for designing EGFR kinase inhibitors. The specific impact of the 5-chloro substituent on EGFR kinase inhibition by this compound warrants further investigation.
Other Enzyme Targets
The versatile structure of this compound and its derivatives has been explored for the inhibition of other enzyme targets. For example, a study on 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives as histone deacetylase (HDAC) inhibitors revealed that the 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment could act as a cap group in the design of HDAC inhibitors. nih.gov The SAR analysis indicated that small substituents, such as a methoxy (B1213986) group, on the phenyl ring were beneficial for HDAC inhibitory activity. nih.gov
Furthermore, quinoline-5,8-dione derivatives have been investigated as inhibitors of sphingosine (B13886) kinase (SphK). mdpi.com In this study, substitutions on the quinoline ring were found to influence the inhibitory potency against SphK1 and SphK2. mdpi.com These findings suggest that the this compound scaffold could be a promising starting point for developing inhibitors against a variety of enzyme targets.
SAR for Receptor Binding Affinity and Selectivity in In Vitro Assays
The this compound scaffold has been investigated for its interaction with various receptors, demonstrating its potential as a modulator of receptor function.
NMDA/Glycine (B1666218) Receptor Antagonism
A significant body of research has focused on the SAR of 4-hydroxyquinolin-2(1H)-one derivatives as antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine binding site. nih.govnih.gov A study on 4-hydroxy-3-nitroquinolin-2(1H)-ones showed that substitutions at the 5-, 6-, and 7-positions generally increased the antagonist potency, while substitution at the 8-position led to a significant decrease in activity. nih.gov The 5,6,7-trichloro derivative was identified as the most potent antagonist in this series. nih.gov
Another study on 5-, 6-, 7-, and 8-aza analogues of 3-aryl-4-hydroxyquinolin-2(1H)-one as NMDA/glycine site antagonists found that a 5-aza-7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2-(1H)-one derivative was a highly potent antagonist. nih.gov These studies highlight the importance of the substitution pattern on the quinolinone ring for potent NMDA receptor antagonism. The 5-chloro substituent in this compound is therefore expected to contribute favorably to its potential as an NMDA receptor antagonist.
| Compound | Substituents | [3H]DCKA Binding IC50 (nM) | Electrophysiology Kb (nM) |
|---|---|---|---|
| Unsubstituted | - | >10000 | - |
| 5-Chloro | 5-Cl | 1200 | - |
| 7-Chloro | 7-Cl | 600 | - |
| 5,7-Dichloro | 5,7-diCl | 300 | 120 |
| 5,6,7-Trichloro | 5,6,7-triCl | 220 | 79 |
Beta-Adrenoceptor Agonism
The potential for 4-hydroxyquinolin-2(1H)-one derivatives to act as beta-adrenoceptor agonists has also been explored. A study focused on the design and synthesis of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as potent β2-adrenoceptor agonists. researchgate.net The SAR studies in this research indicated that modifications to the amino and hydroxyethyl (B10761427) side chain, as well as substitutions on the quinolinone ring, significantly impacted the agonist activity and selectivity for the β2-adrenoceptor over the β1-adrenoceptor. researchgate.net
While this study does not directly involve this compound, it establishes the 4-hydroxyquinolin-2(1H)-one scaffold as a viable starting point for developing β2-adrenoceptor agonists. The electronic and steric effects of the 5-chloro substituent would need to be specifically investigated to determine its influence on beta-adrenoceptor activity.
| Compound | R-group on Aminoethyl Side Chain | β2 EC50 (pM) | β2/β1 Selectivity |
|---|---|---|---|
| 9g | -CH(CH3)CH2O(CH2)2Ph | 36 | >27778 |
| (R)-18c | -CH(CH3)CH2O(CH2)2-p-tolyl | 21 | >47619 |
Cannabinoid Receptor Affinity
The quinolinone scaffold is a structural motif that has been explored for its potential interaction with various biological targets, including cannabinoid receptors. Structure-activity relationship (SAR) studies for cannabinoid receptor 1 (CB1) have provided insights into the molecular features required for binding. While direct binding data for this compound is not extensively detailed in the available literature, SAR studies of related heterocyclic compounds offer valuable inferences.
For instance, research on diverse classes of cannabinoid ligands has highlighted the critical role of specific structural features in determining binding affinity. nih.govresearchgate.net High-affinity binding to the CB1 receptor is often influenced by the presence and nature of side chains and substituents on the core scaffold. nih.govresearchgate.net Studies on substituted 2-thioxoimidazolidin-4-one derivatives, for example, demonstrated that replacing an oxygen atom with sulfur increased affinity for the CB1 receptor. nih.gov Furthermore, the type and position of halogen substituents on aryl rings can significantly modulate binding affinity, as seen in diaryl-2-thioxoimidazolidin-4-one derivatives where iodo and bromo substitutions at the 4-position of the phenyl rings resulted in high affinity. nih.gov
In the broader context of cannabinoid ligands, pyrazole (B372694) derivatives like SR141716 have been established as potent and selective antagonists/inverse agonists for the CB1 receptor. nih.gov The SAR for these compounds indicates that the specific arrangement of aryl groups and substituents around the central heterocyclic ring is crucial for their pharmacological activity. nih.gov For the 4-hydroxyquinolin-2(1H)-one scaffold, the chlorine atom at the C5-position, the hydroxyl group at C4, and the keto group at C2 would be the primary points for interaction within a receptor binding pocket. The electronic and steric properties of the chlorine substituent, in particular, would be expected to influence the compound's binding profile.
| Compound | Receptor Target | Affinity (Ki) | Reference |
|---|---|---|---|
| 4-alkoxycarbonyl-1,5-diaryl-1,2,3-triazole (n-propyl ester 11) | CB1 | 4.6 nM | nih.gov |
| 4-alkoxycarbonyl-1,5-diaryl-1,2,3-triazole (phenyl ester 14) | CB1 | 11 nM | nih.gov |
| Cyclohexylsulfamide 21 | hCB1 | ~1.5 µM | mdpi.com |
SAR in Cell-Based Assays for Investigating Cellular Responses
Cytotoxicity Studies on Specific Cell Lines (e.g., A549, K562, MDA-MB)
The cytotoxic potential of quinoline derivatives has been evaluated against various cancer cell lines, providing insights into their structure-activity relationships. The 4-hydroxyquinolin-2(1H)-one core is a key pharmacophore in this context. Studies on related quinoline structures, such as 8-hydroxyquinolines, have shown that substituents on the quinoline ring significantly alter biological activity. researchgate.net For example, the presence of strong electron-withdrawing groups like halogens (Cl) or nitro groups (NO₂) can be critical for high anticancer activity. nih.gov
In studies involving human lung carcinoma (A549) and leukemia (K562) cell lines, various compounds have demonstrated potent cytotoxicity. nih.govmdpi.com While specific IC₅₀ values for this compound are not consistently reported, research on analogous structures provides a framework for understanding its potential activity. For instance, in a study of benzofuran (B130515) derivatives tested against A549 cells, a chloro-substituted compound showed an IC₅₀ value of 6.3 ± 2.5 μM. mdpi.com Another study on a benzimidazole (B57391) derivative reported an IC₅₀ of 15.80 μg/mL against A549 cells. jksus.org
The antiproliferative activity of quinoline derivatives is often linked to their ability to intercalate into DNA or interfere with key signaling pathways. nih.gov The planar structure of the quinoline system is conducive to DNA intercalation, leading to conformational changes, strand breaks, and subsequent cytotoxicity. nih.gov The substitution pattern, including the chlorine at the C5 position of this compound, would modulate the compound's lipophilicity and electronic properties, thereby influencing its cellular uptake and interaction with intracellular targets.
| Compound/Derivative Class | Cell Line | Cytotoxicity (IC₅₀) | Reference |
|---|---|---|---|
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | A549 | 6.3 ± 2.5 µM | mdpi.com |
| Benzimidazole derivative (se-182) | A549 | 15.80 µg/mL | jksus.org |
| Nicotinic Acid Metabolite (Compound 1) | K562 | 1.56 ± 0.11 µM | nih.gov |
| Nicotinic Acid Metabolite (Compound 5) | K562 | 2.15 ± 0.15 µM | nih.gov |
Photosynthesis-Inhibiting Activity
Certain hydroxyquinoline derivatives are known to possess herbicidal properties by inhibiting photosynthetic electron transport (PET) in chloroplasts. researchgate.netresearchgate.net This activity is often associated with compounds that can interact with components of Photosystem II (PS II). Research on ring-substituted 4-hydroxy-1H-quinolin-2-ones has explored their potential as photosynthesis inhibitors. researchgate.net
The mechanism of action for many such herbicides involves the interruption of electron flow, which is highly dependent on the compound's structural and physicochemical properties, particularly lipophilicity. researchgate.net The ability of a molecule to cross biological membranes and fit into the specific binding niche (the QB site) on the D1 protein of PS II is crucial. The SAR for this class of compounds indicates that the nature and position of substituents on the quinoline ring dictate the inhibitory potency. While specific data for the 5-chloro derivative is limited, the presence of a halogen is a common feature in many active herbicides, as it can enhance lipophilicity and participate in halogen bonding, potentially strengthening the interaction with the target protein.
| Compound | Substituent (R) | Inhibition of PET (IC₅₀ [µM]) | Reference |
|---|---|---|---|
| 8-Hydroxyquinoline Derivative 1 | 5-NO₂ | 2.00 ± 0.32 | researchgate.net |
| 8-Hydroxyquinoline Derivative 5 | 5-SO₂NHCH(CH₃)₂ | 1.97 ± 0.78 | researchgate.net |
Pharmacophore Modeling and Ligand-Based Design for In Vitro Activities
Pharmacophore modeling is a computational approach used in drug discovery to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov This ligand-based design strategy is particularly useful when the 3D structure of the target is unknown. nih.gov A pharmacophore model defines the spatial arrangement of key features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and ionizable groups. nih.gov
For a molecule like this compound, a pharmacophore model for its cytotoxic activity would likely include:
A Hydrogen Bond Donor (HBD): The hydroxyl group at the C4 position.
A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at the C2 position.
An Aromatic Ring (AR): The quinoline ring system itself, which can engage in π-π stacking interactions.
A Hydrophobic/Halogen Bonding Feature: The chlorine atom at the C5 position.
These features, derived from the structure of active compounds, can be used to screen large virtual libraries for new molecules with potentially similar biological activities. nih.gov The development of such models relies on a set of active and inactive molecules to establish a clear structure-activity relationship. researchgate.net For the quinoline scaffold, pharmacophore models have been developed to guide the synthesis of new derivatives with enhanced anticancer properties, underscoring the importance of the specific arrangement of functional groups for biological efficacy. nih.gov
Mechanistic Investigations of Biological Interactions in in Vitro Systems
Elucidation of Molecular Mechanisms of Action in Cell-Free Assays
Direct molecular mechanism studies for 5-Chloro-4-hydroxyquinolin-2(1H)-one in cell-free assays are not extensively documented in publicly available literature. However, the quinoline (B57606) and quinolone scaffolds are known to interact with a variety of enzymes, suggesting potential mechanisms that could be investigated for this specific compound.
Research on related quinoline derivatives has demonstrated inhibitory activity against several enzyme classes in cell-free systems:
Dehydrogenases: Certain derivatives of 4-hydroxyquinoline (B1666331) have been evaluated as inhibitors of dehydrogenases. acs.org
Proteasome: Substituted quinolines have been identified as allosteric modulators of proteasome activity, binding to a site distinct from the active site to inhibit its chymotrypsin-like (CT-L) function. nih.gov
Kinases: Modified quinoline structures have been explored as inhibitors of enzymes such as sphingosine (B13886) kinase (SphK). mdpi.com
These examples suggest that this compound could potentially act by inhibiting specific enzymes, a hypothesis that requires validation through direct enzymatic assays.
Identification of Specific Biological Targets and Binding Sites (In Vitro)
Specific biological targets for this compound have not been definitively identified. However, based on the well-established mechanisms of the broader quinolone class, several potential targets can be proposed.
Table 1: Potential Biological Targets for the Quinolone Scaffold
| Potential Target Class | Specific Example(s) | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| Bacterial Topoisomerases | DNA Gyrase, Topoisomerase IV | Interference with nucleic acid synthesis by disrupting DNA replication and repair, leading to bacterial cell death. | mdpi.com |
| Proteolytic Complexes | 20S Proteasome | Allosteric modulation leading to mixed-type inhibition of chymotrypsin-like activity. | nih.gov |
| DNA-Modifying Enzymes | DNA Methyltransferases (e.g., DNMT1) | Inhibition through mechanisms potentially involving DNA intercalation. | nih.gov |
The primary and most studied targets for many quinolone compounds are the bacterial enzymes DNA gyrase and topoisomerase IV. mdpi.com Inhibition of these enzymes disrupts DNA synthesis, which is the basis for the antibacterial effects of quinolone antibiotics. mdpi.com Furthermore, other studies on substituted quinolines have identified them as noncovalent, allosteric inhibitors of the human proteasome, suggesting that this complex could be another potential target. nih.gov
Studies on Interactions with Biomolecules (e.g., DNA, RNA, Lipids)
Direct experimental studies detailing the interaction of this compound with specific biomolecules such as DNA, RNA, or lipids are not prominently available. However, research on structurally related compounds provides insights into possible modes of interaction.
Certain quinoline-based compounds have been shown to inhibit DNA-acting enzymes, such as DNA methyltransferases, through a mechanism involving intercalation into the DNA structure. nih.gov This binding into the minor groove can induce conformational changes in the DNA, which in turn inhibits enzyme function. nih.gov Additionally, studies on other chlorinated hydroxyquinolines, such as 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), have demonstrated that they can inhibit DNA and RNA synthesis in vitro. nih.govnih.gov While clioquinol (B1669181) is a structural isomer and not a direct analogue, these findings indicate that the chlorinated quinoline scaffold has the potential to interfere with nucleic acid processes.
Modulation of In Vitro Cellular Pathways and Processes
Specific investigations into the modulation of cellular pathways by this compound are not well-documented. However, based on its potential biological targets, its effects on cellular processes can be hypothesized. Inhibition of key targets would lead to downstream consequences on cellular pathways:
DNA Damage Response: If the compound interacts with DNA or inhibits enzymes like topoisomerases, it could trigger the DNA damage response pathway. mdpi.comnih.gov For example, some quinoline compounds have been shown to elicit this response through p53 activation in cancer cells. nih.gov
Protein Homeostasis: Inhibition of the proteasome would disrupt the degradation of ubiquitinated proteins, leading to an accumulation of misfolded or regulatory proteins and inducing cellular stress pathways. nih.gov
Bacterial Metabolism: In a bacterial context, the inhibition of DNA gyrase would halt DNA replication, directly impacting cell division and viability. mdpi.com
Investigation of Tautomeric Forms in Biological Recognition and Activity
The 4-hydroxyquinolin-2(1H)-one scaffold, to which this compound belongs, is characterized by its existence in different tautomeric forms. rsc.orgnih.gov Tautomers are structural isomers that readily interconvert, and this equilibrium is a critical determinant of a molecule's biological activity. frontiersin.org The predominant forms for this scaffold are the 4-hydroxy-2-quinolone (enol-amide) form and the quinoline-2,4-dione (keto-amide) form. nih.govmdpi.com
The equilibrium between these tautomers can be influenced by factors such as the solvent environment and the nature of substituents on the quinoline ring. mdpi.comrsc.org At physiological pH, the 4-quinolone (keto) form is often the predominant tautomer. nih.govmdpi.com
The specific tautomeric form is crucial for molecular recognition by a biological target. The arrangement of hydrogen bond donors and acceptors differs between the tautomers, which dictates how the molecule can fit into a binding site. rsc.org For instance, in silico docking studies of related quinolones have highlighted the key role of the 4-oxo group and the N-H proton of the keto-amide tautomer in forming critical interactions with target proteins. nih.gov The ability of the molecule to adopt the correct tautomeric form is therefore essential for its biological function, and preserving the 4-oxoquinoline structure has been shown to be important for retaining the activity of certain antimalarial quinolones. nih.gov
Table 2: Predominant Tautomeric Forms of the 4-Hydroxyquinolin-2(1H)-one Scaffold
| Tautomeric Form | Systematic Name | Key Structural Features | Significance in Biological Recognition |
|---|---|---|---|
| Enol-Amide | 4-Hydroxyquinolin-2(1H)-one | C4-OH (H-bond donor/acceptor), C2=O (H-bond acceptor), N1-H (H-bond donor) | Presents a distinct pattern of H-bonding potential; may be favored in certain environments or for binding to specific targets. |
| Keto-Amide | Quinoline-2,4(1H,3H)-dione | C4=O (H-bond acceptor), C2=O (H-bond acceptor), N1-H (H-bond donor) | Predominant form at physiological pH. The C4=O group is often a key interaction point for binding to enzyme active sites. nih.govnih.gov |
Advanced Research Applications and Chemical Tools
4-Hydroxyquinolin-2(1H)-one as a Chemical Scaffold for Combinatorial Library Synthesis
The 4-hydroxyquinolin-2(1H)-one core is an ideal starting point for the generation of diverse chemical libraries. Its multiple reactive sites allow for the systematic introduction of various functional groups, leading to large collections of related compounds for biological screening.
A notable approach to synthesizing these libraries is through solution-phase combinatorial synthesis. This method often utilizes an intramolecular Claisen-type condensation of N-acylated anthranilic acid esters. One effective strategy employs ion-exchange resins which not only catalyze the cyclization reaction to form the quinolinone ring but also serve to purify the final products, streamlining the synthesis process. rsc.org This methodology facilitates the rapid production of a multitude of 3-substituted 4-hydroxyquinolin-2(1H)-ones, which are valuable for discovering new therapeutic agents. mdpi.com
The synthesis process can be adapted to create a variety of derivatives. For instance, starting from aniline (B41778) derivatives and malonic acid or its esters, a series of ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives can be prepared, often with the assistance of microwave irradiation to accelerate the reactions. nih.gov Further modifications, such as nitration, reduction, and acylation, expand the diversity of the chemical library. nih.gov These libraries are crucial for exploring structure-activity relationships (SAR) and identifying lead compounds with desired biological activities.
| Synthesis Strategy | Starting Materials | Key Reaction Type | Advantages |
| Solution-Phase Synthesis | N-acylated anthranilic acid esters | Intramolecular Claisen Condensation | Resin-based catalysis and purification rsc.org |
| Microwave-Assisted Synthesis | Aniline derivatives, Malonic acid/esters | Conrad-Limpach or Gould-Jacobs reaction | Accelerated reaction times nih.govnih.gov |
| Multi-step Derivatization | Substituted 4-hydroxyquinolin-2(1H)-ones | Nitration, Reduction, Acylation | Generation of functionally diverse libraries mdpi.comnih.gov |
Design and Development of Spectroscopic Probes and Sensors for Research
The inherent photophysical properties of the 4-hydroxyquinolin-2(1H)-one scaffold make it an excellent platform for the design of spectroscopic probes and sensors. rsc.org These molecules can be engineered to change their color or fluorescence in the presence of specific analytes, enabling their detection and quantification.
Derivatives of 7-(diethylamino)quinolin-2(1H)-one, for example, have been synthesized and explored as fluorescent probes. nih.gov By introducing functional groups like a carbaldehyde or carbonitrile at the 3-position, the electronic and photophysical properties of the quinolinone ring can be finely tuned. nih.gov These modifications can enhance fluorescence quantum yield and create binding sites for specific targets. nih.gov
One application of these probes is in indicator displacement assays (IDA). In this technique, a quinolinone-based probe forms a complex with a host molecule, such as cucurbit ekb.eguril, resulting in a significant enhancement of its fluorescence. nih.gov When an analyte with a higher affinity for the host is introduced, it displaces the quinolinone probe, causing a measurable decrease in fluorescence, which allows for the quantification of the analyte. nih.gov The design of such probes relies on modulating the molecule's properties to achieve high sensitivity and selectivity for the target of interest. rsc.org
Applications in Material Science Research
The quinolinone scaffold is increasingly being explored for its potential in material science, owing to its favorable optical and electronic characteristics.
Derivatives of 4-hydroxyquinolin-2(1H)-one are investigated for their potential in optoelectronic applications. Theoretical studies, such as those using Density Functional Theory (DFT), are employed to calculate and predict various molecular properties, including molecular electrostatic potential, frontier molecular orbitals (FMO), and nonlinear optical (NLO) characteristics. nih.govrsc.org
These studies have shown that by modifying the substituents on the quinolinone ring, it is possible to tune the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govrsc.org A smaller energy gap is often associated with higher reactivity and potential for applications in electronics. nih.gov Furthermore, certain derivatives exhibit significant NLO properties, which are crucial for applications in technologies like optical switching and data storage. rsc.orgdntb.gov.ua The quinoline (B57606) nucleus is also a component in compounds used as electron carriers in organic light-emitting diodes (OLEDs). nih.gov
The promising optical and electronic properties of quinolinone derivatives translate into their use in creating novel functional materials. Their capacity to act as luminophores and optical brighteners makes them candidates for incorporation into advanced materials. researchgate.net For instance, the high fluorescence quantum yields of certain derivatives are desirable for developing new OLEDs, where they can function as efficient light-emitting components. nih.gov
The ability to systematically modify the quinolinone structure allows for the rational design of materials with tailored properties. By attaching different functional groups, researchers can influence the material's color, emission wavelength, and charge-transport capabilities. This versatility positions the 4-hydroxyquinolin-2(1H)-one scaffold as a valuable building block for the next generation of organic electronic and photonic materials.
Investigation as Antioxidant Modulators in Chemical Systems
Quinoline derivatives, including 5-Chloro-4-hydroxyquinolin-2(1H)-one and its parent scaffold, have been the subject of extensive research into their antioxidant capabilities. researchgate.net Antioxidants are crucial for mitigating oxidative stress, which is implicated in numerous disease processes.
The antioxidant activity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. jmaterenvironsci.comnih.gov Studies have shown that the substitution pattern on the quinoline ring significantly influences the antioxidant potential. For example, the presence of hydroxyl groups can enhance radical scavenging activity. researchgate.net
Some quinolinone derivatives have been shown to act as modulators of the antioxidant activity of other molecules, such as human serum albumin (HSA). nih.gov By binding to proteins, these compounds can induce conformational changes that may enhance the protein's natural antioxidant properties, demonstrating a synergistic effect. nih.gov Research into these compounds aims to develop novel antioxidants and understand the structure-activity relationships that govern their efficacy. For instance, certain 8-hydroxyquinoline (B1678124) derivatives have shown the ability to protect cells against oxidative stress induced by agents like hydrogen peroxide. nih.gov
| Compound/Derivative Class | Assay Method | Observed Activity | Reference |
| 8-Hydroxyquinoline derivatives | DPPH radical scavenging | Low to moderate antioxidant activity | jmaterenvironsci.com |
| 2-Vinyl-8-hydroxyquinoline derivatives | DPPH, Pyrogallol auto-oxidation | Superior scavenging of DPPH and O2 radicals | nih.gov |
| Quinolone-glycine derivative | H2O2 scavenging | Excellent activity, surpassing ascorbic acid | ekb.eg |
| Synthetic Quinoline derivatives | DPPH, ABTS, FRAP | Varied antioxidant potential, some act as HSA modulators | nih.gov |
Role in Mechanistic Organic Chemistry Studies (e.g., reaction mechanism elucidation)
The 4-hydroxy-2(1H)-quinolone structure is a versatile precursor in the synthesis of a wide variety of heterocyclic compounds, making it a valuable tool for studying reaction mechanisms. arabjchem.orgarabjchem.org The reactivity of the C3 position, which is activated by the adjacent hydroxyl and carbonyl groups, allows it to participate in a range of chemical transformations. arabjchem.org
For example, in base-catalyzed condensation reactions with aldehydes, 4-hydroxy-2(1H)-quinolone can form a highly electrophilic quinone methide intermediate. arabjchem.org The elucidation of such transient intermediates is fundamental to understanding the reaction pathway and optimizing conditions for the synthesis of complex heterocyclic systems. arabjchem.org The study of these reactions, including tandem Knoevenagel condensations, provides insight into the principles of cascade heterocyclization, a powerful strategy in modern organic synthesis. arabjchem.orgarabjchem.org By systematically varying reactants and conditions, chemists can probe the regioselectivity and stereoselectivity of these transformations, contributing to the broader understanding of organic reaction mechanisms. arabjchem.org
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes for 5-Chloro-4-hydroxyquinolin-2(1H)-one
The pursuit of green and sustainable chemistry is paramount in modern synthetic research. Future efforts in the synthesis of this compound should focus on developing methodologies that are not only efficient but also environmentally benign. Traditional synthetic methods often rely on harsh conditions and hazardous reagents. researchgate.net
Key areas for future research include:
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and energy consumption. nih.govbohrium.com The application of microwave irradiation to the synthesis of 4-hydroxy-2-quinolone analogues has already shown promise. nih.govbohrium.com
Novel Catalytic Systems: The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. Research into catalysts like bismuth chloride (BiCl3) for the synthesis of the 4-hydroxyquinolin-2-one core has demonstrated the potential for cleaner synthetic pathways. researchgate.netnih.govbohrium.com Further exploration of nanocatalysts and solid acid catalysts could lead to even more sustainable processes. tandfonline.com
One-Pot Reactions: Designing multi-component, one-pot reactions can improve efficiency by reducing the number of purification steps and minimizing waste. tandfonline.com
Use of Greener Solvents: Replacing conventional organic solvents with more environmentally friendly alternatives, such as water or ionic liquids, is a critical aspect of sustainable synthesis. tandfonline.compnu.ac.ir
| Parameter | Conventional Methods | Potential Green Alternatives |
|---|---|---|
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasound |
| Catalysts | Often stoichiometric, hazardous acids/bases | Reusable solid acids, nanocatalysts, biocatalysts |
| Solvents | Volatile organic compounds (VOCs) | Water, ethanol (B145695), ionic liquids, solvent-free conditions |
| Efficiency | Often multi-step with intermediate purifications | One-pot, multi-component reactions |
Exploration of Less Explored Derivatization Chemistries
The biological activity of the this compound scaffold can be significantly modulated through derivatization. While some modifications have been explored, there remains a vast chemical space to be investigated.
Future research should focus on:
C-H Bond Activation: Direct functionalization of C-H bonds offers a more atom-economical approach to derivatization compared to traditional methods that require pre-functionalized substrates. mdpi.com
Unconventional Ring Modifications: Exploring reactions that modify the core quinolinone skeleton, such as ring-expansion or dearomatization strategies, could lead to novel scaffolds with unique biological properties. nih.govacs.org
Late-Stage Functionalization: Developing methods for the late-stage modification of complex molecules containing the this compound core would be highly valuable for structure-activity relationship (SAR) studies. nih.gov
Click Chemistry: The use of click chemistry reactions can facilitate the rapid and efficient synthesis of a diverse library of derivatives for high-throughput screening.
Advanced Computational Modeling for Predictive Research
Computational methods are indispensable tools in modern drug discovery and materials science. For this compound, advanced computational modeling can provide valuable insights and guide experimental work.
Future avenues for computational research include:
Quantitative Structure-Activity Relationship (QSAR): Developing robust 3D-QSAR models can help in understanding the relationship between the chemical structure of this compound derivatives and their biological activity. nih.govnih.gov Such models can predict the activity of novel compounds before their synthesis. nih.govnih.gov
Molecular Docking: Docking studies can predict the binding modes of this compound and its analogs to various biological targets, helping to elucidate their mechanism of action and identify potential new targets. nih.govsciforum.netnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between the compound and its target, offering deeper insights into binding stability and conformational changes. nih.govnih.gov
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early-stage evaluation of drug candidates, helping to identify potential liabilities and guide molecular design. tandfonline.com
Investigation of this compound in Systems Biology Research (In Vitro Contexts)
Systems biology approaches can provide a holistic understanding of the effects of this compound on cellular systems. Moving beyond single-target interactions, future research should aim to unravel the broader biological impact of this compound.
Key in vitro systems biology approaches to consider are:
Transcriptomics: Analyzing changes in gene expression profiles in response to treatment with the compound can reveal the cellular pathways that are modulated.
Proteomics: Studying the changes in protein expression and post-translational modifications can provide insights into the functional consequences of compound treatment.
Metabolomics: Investigating the alterations in the cellular metabolome can help to understand the metabolic pathways affected by the compound.
High-Content Screening: Utilizing automated microscopy and image analysis to assess multiple cellular parameters simultaneously can provide a comprehensive phenotypic profile of the compound's effects.
Integration of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery. nih.govjddtonline.inforesearchgate.net These technologies can be powerfully applied to the study of this compound.
Future research directions include:
De Novo Drug Design: Generative AI models can be trained on existing libraries of bioactive molecules to design novel compounds with desired properties, including derivatives of this compound. tue.nlnih.govfrontiersin.org
Predictive Bioactivity Modeling: ML algorithms can be used to build models that predict the biological activity of compounds based on their chemical structure, facilitating virtual screening of large compound libraries. researchgate.netnih.govplos.orggithub.com
Reaction Prediction: AI can assist in planning synthetic routes by predicting the outcomes of chemical reactions, thereby accelerating the synthesis of novel derivatives. researchgate.net
Analysis of High-Dimensional Biological Data: ML is well-suited for analyzing the large and complex datasets generated from systems biology studies, helping to identify patterns and generate new hypotheses.
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| De Novo Design | Generative models create novel molecular structures with desired properties. tue.nlnih.govfrontiersin.org | Accelerated discovery of novel and potent derivatives. |
| Activity Prediction | Predictive models for bioactivity based on chemical features. researchgate.netnih.govplos.orggithub.com | Efficient virtual screening and prioritization of synthetic targets. |
| QSAR Modeling | Quantitative structure-activity relationship models to guide lead optimization. nih.govnih.gov | Rational design of more effective compounds. |
| ADMET Prediction | In silico prediction of pharmacokinetic and toxicological properties. tandfonline.com | Early identification and mitigation of potential drug development issues. |
Study of Polymorphism and Co-crystallization for Advanced Material Science Research
The solid-state properties of a compound can significantly impact its physical and chemical characteristics. The study of polymorphism and co-crystallization of this compound could open up new avenues in materials science.
Future research should investigate:
Polymorph Screening: A systematic screening for different crystalline forms (polymorphs) of the compound could reveal forms with improved stability, solubility, or other desirable properties.
Co-crystal Engineering: The formation of co-crystals with other molecules can be used to tune the physicochemical properties of the compound, such as its melting point, solubility, and bioavailability.
Structural Characterization: Detailed structural analysis of different solid forms using techniques like X-ray diffraction will be essential for understanding the relationship between structure and properties.
Functional Materials: Exploring the potential of the compound and its co-crystals in the development of novel functional materials with applications in areas such as optics or electronics.
Expanding the Scope of In Vitro Biological Target Exploration
While the quinolinone scaffold is known to interact with a range of biological targets, a comprehensive exploration of the target space for this compound is still needed.
Future research should focus on:
Broad-Based Target Screening: Utilizing high-throughput screening platforms to test the compound against a wide array of biological targets, including enzymes, receptors, and ion channels.
Identification of Novel Targets: Employing techniques such as chemical proteomics to identify previously unknown cellular targets of the compound.
Mechanism of Action Studies: Once a novel target is identified, detailed in vitro studies will be necessary to elucidate the precise mechanism of interaction and the functional consequences of this interaction.
Multi-target Agents: Investigating the possibility that this compound or its derivatives may act as multi-target agents, which could be advantageous for the treatment of complex diseases. mdpi.comnih.gov
Q & A
Q. What are the common synthetic routes for 5-Chloro-4-hydroxyquinolin-2(1H)-one, and what factors influence yield optimization?
The synthesis of this compound derivatives often involves cyclocondensation or substitution reactions. Key methods include:
- Stepwise cyclization : Using diethyl (ethoxymethylene)malonate and trimethyl orthoformate under reflux conditions, followed by hydrolysis to form the quinolinone core .
- Catalytic systems : Magnesium and ammonium chloride in aqueous sodium hydroxide can promote isomer-free synthesis of chloro-substituted derivatives, with reaction times as short as 15 minutes at room temperature .
- Substituent introduction : For example, coupling 4-hydroxyquinolinone with pyrimidine derivatives via reflux in ethanol with KOH, yielding compounds with ~64% efficiency .
Yield optimization depends on solvent choice (e.g., DMF for high-temperature stability), reaction time control, and stoichiometric ratios of reagents like guanidine hydrochloride .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- IR spectroscopy : Identifies hydrogen-bonded C=O (1663–1625 cm⁻¹), NH/OH (3200–3447 cm⁻¹), and aromatic C=C (1567 cm⁻¹) stretches .
- 1H NMR : Distinguishes substituents like methyl groups (δ 3.59 ppm) and aromatic protons (δ 6.99–8.18 ppm), with coupling constants (e.g., J = 7.2 Hz) confirming substitution patterns .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 297) and fragmentation patterns validate molecular weight and structural stability .
Advanced Research Questions
Q. How does the introduction of specific substituents affect the antimicrobial efficacy of this compound derivatives?
Substituents at the 3-position of the quinolinone core significantly modulate activity:
- Pyrimidine-carbonyl groups : Derivatives like 3-[(2-aminopyrimidin-5-yl)carbonyl] show moderate activity against Bacillus proteus (MIC = 32 µg/mL) due to enhanced hydrogen bonding with microbial targets .
- Fluoro-substituted amides : Fluorine at the aromatic ring improves lipophilicity and membrane penetration, reducing MIC values to 16 µg/mL against Pseudomonas aeruginosa .
- Diazepine hybrids : Compounds with 1,4-diazepine moieties exhibit broad-spectrum activity, attributed to synergistic interactions with bacterial DNA gyrase .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
Discrepancies often arise from:
- Experimental variability : Differences in microbial strains, inoculum size, or dilution techniques (e.g., twofold serial dilution vs. broth microdilution) .
- Structural ambiguity : Isomerization during synthesis (e.g., 7-chloro vs. 5-chloro isomers) may lead to misattributed bioactivity; X-ray crystallography or NOESY NMR can clarify configurations .
- Statistical rigor : Replicating assays with standardized protocols (e.g., CLSI guidelines) and reporting MIC/MBC values with confidence intervals improves cross-study comparability .
Q. What strategies are employed to enhance the solubility and bioavailability of this compound derivatives without compromising activity?
- Prodrug approaches : Esterification of the 4-hydroxy group (e.g., acetyl or PEG-linked esters) improves aqueous solubility while maintaining antimicrobial potency .
- Salt formation : Hydrochloride salts of amine-containing derivatives enhance dissolution rates in physiological media .
- Hybridization with polar moieties : Introducing sulfonamide or urea groups at the 3-position balances lipophilicity and solubility, as seen in derivatives with >80% oral bioavailability in murine models .
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in this compound derivatives?
- Computational modeling : Molecular docking (e.g., MOE software) predicts binding affinities to targets like DNA gyrase or fungal chitin synthase .
- 3D-QSAR : CoMFA or CoMSIA models correlate substituent electronic/steric properties with bioactivity, guiding rational design .
- Fragment-based screening : Systematic substitution at the 3-, 4-, and 7-positions identifies pharmacophores critical for activity (e.g., chloro groups at C-5 for antimalarial action) .
Q. Key Data Contradictions and Resolutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
